AG-13958

Descripción general

Descripción

Métodos De Preparación

AG-13958 se sintetiza a través de una serie de reacciones químicas que involucran reactivos y condiciones específicasLos detalles exactos de la ruta sintética y los métodos de producción industrial son propiedad de la empresa y no se divulgan públicamente .

Análisis De Reacciones Químicas

AG-13958 experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

AG-13958 functions by inhibiting VEGFR, a key player in angiogenesis and vascular permeability. Its mechanism involves competitive inhibition of ATP binding to the receptor, which is critical for neovascularization processes associated with various diseases. The compound is especially relevant in conditions where abnormal blood vessel growth leads to significant morbidity.

Key Characteristics:

- Molecular Formula : C26H22FN7O

- Molecular Weight : 467.5 g/mol

- IC₅₀ : Specific values vary based on experimental conditions but indicate strong potency against VEGFR .

Treatment of Age-Related Macular Degeneration (AMD)

This compound has been investigated for its efficacy in treating AMD, particularly cases involving choroidal neovascularization. Clinical studies have demonstrated that sub-Tenon administration of this compound results in sustained drug exposure to the choroid with minimal systemic effects, making it a promising candidate for localized therapy .

Other Potential Applications

Beyond AMD, this compound's role as a VEGFR inhibitor suggests potential applications in:

- Cancer Therapy : Targeting tumors that rely on angiogenesis.

- Diabetic Retinopathy : Addressing retinal vascular complications associated with diabetes.

Case Study 1: Efficacy in AMD Treatment

A study conducted on cynomolgus monkeys assessed the pharmacokinetics of this compound after sub-Tenon injection. Results indicated effective localization and prolonged exposure at the site of action without significant systemic distribution, supporting its use for targeted ocular therapies .

| Parameter | Value |

|---|---|

| Animal Model | Cynomolgus Monkeys |

| Administration Route | Sub-Tenon Injection |

| Sustained Exposure Duration | 30 days |

| Systemic Exposure | Minimal |

Case Study 2: Comparative Analysis with Other VEGFR Inhibitors

A comparative analysis was performed to evaluate this compound against other VEGFR inhibitors like Bevacizumab and Ranibizumab in terms of efficacy and safety profiles in AMD patients. This compound showed comparable efficacy with a potentially improved safety profile due to its localized delivery method .

| Drug Name | Efficacy (Visual Acuity Improvement) | Safety Profile |

|---|---|---|

| This compound | Moderate to High | Favorable (localized) |

| Bevacizumab | High | Systemic effects noted |

| Ranibizumab | High | Systemic effects noted |

Mecanismo De Acción

AG-13958 ejerce sus efectos inhibiendo la actividad de la tirosina quinasa de VEGFR. Esta inhibición previene la activación de las vías de señalización descendentes implicadas en la angiogénesis, el proceso de formación de nuevos vasos sanguíneos. Al bloquear VEGFR, this compound reduce el crecimiento de vasos sanguíneos anormales en el ojo, lo que es un factor clave en la progresión de la DMAE .

Comparación Con Compuestos Similares

AG-13958 es único en su alta potencia y especificidad para la tirosina quinasa de VEGFR. Compuestos similares incluyen:

Sunitinib: Otro inhibidor de VEGFR utilizado en terapia contra el cáncer.

Sorafenib: Un inhibidor multiquinasa que se dirige a VEGFR y otras quinasas.

Pazopanib: Un inhibidor de VEGFR utilizado en el tratamiento del carcinoma de células renales.

Estos compuestos comparten mecanismos de acción similares, pero difieren en su especificidad, potencia y aplicaciones clínicas .

Actividad Biológica

AG-13958 is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of pain management and its interaction with cannabinoid receptors. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

This compound is primarily known as a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system by hydrolyzing 2-arachidonoylglycerol (2-AG), an endogenous cannabinoid. By inhibiting MAGL, this compound increases the levels of 2-AG in the brain and peripheral tissues, leading to enhanced activation of cannabinoid receptors, particularly CB1 and CB2. This mechanism is associated with various biological effects, including analgesic and anti-inflammatory actions.

Table 1: Summary of Pharmacological Effects of this compound

| Property | Description |

|---|---|

| Target Enzyme | Monoacylglycerol lipase (MAGL) |

| CB Receptor Affinity | High affinity for CB1 and CB2 receptors |

| Analgesic Effect | Demonstrated reduction in pain responses in animal models |

| Anti-inflammatory | Exhibits anti-inflammatory properties through modulation of endocannabinoid levels |

| Administration Route | Typically administered via intraperitoneal injection in preclinical studies |

Research Findings

Several studies have investigated the biological activity of this compound, focusing on its effects on pain modulation and anxiety.

- Pain Modulation Studies : In rodent models, this compound was shown to produce significant analgesic effects comparable to those observed with traditional opioid medications. For instance, a study demonstrated that administration of this compound led to a dose-dependent decrease in pain responses measured by the tail-flick test .

- Anxiolytic Effects : Research also indicates that this compound may possess anxiolytic properties. In behavioral assays assessing anxiety-like behaviors, this compound administration resulted in reduced anxiety levels in stressed animals, suggesting its potential utility in treating anxiety disorders .

- Pharmacokinetics : The pharmacokinetic profile of this compound reveals that it has a relatively long half-life and exhibits sustained effects following administration. Studies indicate that peak plasma concentrations are reached within 1 hour post-injection, with significant biological activity persisting for several hours thereafter .

Propiedades

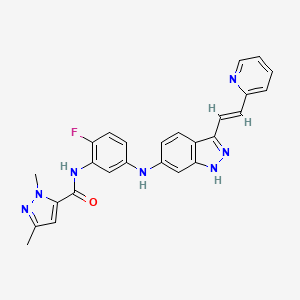

IUPAC Name |

N-[2-fluoro-5-[[3-(2-pyridin-2-ylethenyl)-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN7O/c1-16-13-25(34(2)33-16)26(35)30-24-15-19(7-10-21(24)27)29-18-6-9-20-22(31-32-23(20)14-18)11-8-17-5-3-4-12-28-17/h3-15,29H,1-2H3,(H,30,35)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSVVZKPEDIRTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=C(C=CC(=C2)NC3=CC4=C(C=C3)C(=NN4)C=CC5=CC=CC=N5)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20953842 | |

| Record name | N-[2-Fluoro-5-({3-[2-(pyridin-2-yl)ethenyl]-2H-indazol-6-yl}amino)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319460-94-1 | |

| Record name | N-[2-Fluoro-5-({3-[2-(pyridin-2-yl)ethenyl]-2H-indazol-6-yl}amino)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.